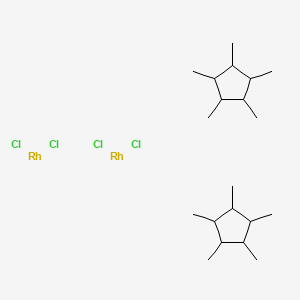
Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienylrhodium(III) chloride dimer is an organometallic compound with the chemical formula ([ (C_5(CH_3)_5RhCl_2)]_2). It is a dark red, air-stable, diamagnetic solid that is commonly used as a reagent in organometallic chemistry . This compound is known for its catalytic properties and is widely used in various chemical reactions.
Preparation Methods
Pentamethylcyclopentadienylrhodium(III) chloride dimer is typically synthesized through the reaction of rhodium trichloride trihydrate with pentamethylcyclopentadiene in hot methanol. The product precipitates out of the solution as follows :
[ 2 C_5(CH_3)_5H + 2 RhCl_3(H_2O)_3 \rightarrow [ (C_5(CH_3)_5)RhCl_2]_2 + 2 HCl + 6 H_2O ]
This compound can also be synthesized using hexamethyl Dewar benzene and rhodium trichloride trihydrate. The hydrohalic acid necessary for the ring-contraction rearrangement is generated in situ in methanolic solutions of the rhodium salt .
Chemical Reactions Analysis
Pentamethylcyclopentadienylrhodium(III) chloride dimer undergoes various types of chemical reactions, including:
Oxidative Olefination Reactions: This compound acts as a catalyst in oxidative olefination reactions, where it facilitates the formation of carbon-carbon double bonds.
C-C Bond Cleavage of Secondary Alcohols: It is used to cleave carbon-carbon bonds in secondary alcohols.
Oxidative Annulation of Pyridines: This reaction involves the formation of annulated pyridine rings.
Ortho C-H Olefination of Phenol Derivatives: It catalyzes the olefination of ortho C-H bonds in phenol derivatives.
Amidation Reactions: It is used as a catalyst in amidation reactions, where it facilitates the formation of amide bonds.
Reductive Alkylation Reactions: This compound is also used in reductive alkylation reactions.
Scientific Research Applications
Pentamethylcyclopentadienylrhodium(III) chloride dimer has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer involves the activation of C-H bonds and the formation of metal-carbon bonds. The compound’s rhodium center acts as a catalyst, facilitating various chemical transformations by coordinating with substrates and promoting the desired reactions . The Rh-μ-Cl bonds in the compound are labile and can cleave to form various adducts, which are crucial for its catalytic activity .
Comparison with Similar Compounds
Pentamethylcyclopentadienylrhodium(III) chloride dimer is similar to other pentamethylcyclopentadienyl metal complexes, such as:
Dichloro(pentamethylcyclopentadienyl)iridium(iii)dimer: This compound is used as a precursor to catalysts for asymmetric transfer hydrogenation of ketones.
Dichloro(pentamethylcyclopentadienyl)ruthenium(iii)polymer: This compound is used in various catalytic applications.
The uniqueness of dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer lies in its specific catalytic properties and its ability to facilitate a wide range of chemical reactions with high efficiency and selectivity .
Properties
Molecular Formula |
C20H40Cl4Rh2 |
|---|---|
Molecular Weight |
628.1 g/mol |
IUPAC Name |
dichlororhodium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H20.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
ATONPBANLOSCTK-UHFFFAOYSA-J |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Rh]Cl.Cl[Rh]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















